N,N'-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide)
Overview
Description
N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) is a chemical compound known for its applications in various fields, including polymer science and material science. It is often used as a crosslinking agent, plasticizer, and stabilizer in the preparation of polymers, enhancing their thermal stability, mechanical properties, and chemical resistance .
Preparation Methods
The synthesis of N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) typically involves the reaction of p-toluenesulfonyl chloride with butanediamine under suitable reaction conditions. This reaction produces N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) as the final product[2][2]. The reaction conditions may vary, but common methods include using sodium hydroxide in dichloromethane or diethyl ether at ambient temperature[2][2].
Chemical Reactions Analysis
N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include sodium hydroxide, pyridine, and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium hydroxide in dichloromethane can yield a high reaction yield.
Scientific Research Applications
N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential use in drug delivery systems and as a stabilizer for various pharmaceutical formulations . In the industry, it is used to enhance the properties of polymers, making them more durable and resistant to environmental factors .
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) involves its ability to interact with molecular targets and pathways within the materials it is used with. It acts as a crosslinking agent, forming strong bonds between polymer chains, which enhances the overall stability and performance of the material . The specific molecular targets and pathways depend on the application and the type of polymer or material it is used with.
Comparison with Similar Compounds
N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) can be compared with other similar compounds such as N,N’-(ethane-1,2-diyl)bis(benzamides) and butane-1,4-diyl bis(furan-2-carboxylate) . These compounds also serve as crosslinking agents and stabilizers but may differ in their specific applications and effectiveness. N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) is unique in its ability to enhance the thermal stability and mechanical properties of polymers, making it a valuable compound in various industrial applications .
Properties
IUPAC Name |
N-[4-[benzenesulfonyl(methyl)amino]butyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-19(25(21,22)17-11-5-3-6-12-17)15-9-10-16-20(2)26(23,24)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQDNBORUXVDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN(C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281315 | |
Record name | N,N'-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61295-71-4 | |
Record name | NSC21258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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